4-Chloro-6,7-dihydro-5h-pyrrolo[2,3-d]pyrimidin-2-amine

Medicinal Chemistry Process Chemistry Thermal Stability

Sourcing traceable, high-purity intermediates for impurity profiling of JAK inhibitors like Tofacitinib presents analytical and supply chain challenges. This 4-chloro dihydropyrrolopyrimidine provides a definitive solution. - Unambiguous Identity: Unique CAS 1251761-95-1 ensures structural fidelity as the direct precursor to Tofacitinib Impurity 33, critical for validated analytical methods. - Synthetic Utility: The 4-chloro substituent enables specific SNAr diversification to generate kinase-focused libraries, with thermal stability advantages over non-chlorinated analogs. - Assured Quality: Supplied with a ≥98% purity specification, stored under inert gas at 2-8°C to guarantee reference standard integrity.

Molecular Formula C6H7ClN4
Molecular Weight 170.60 g/mol
Cat. No. B11914225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6,7-dihydro-5h-pyrrolo[2,3-d]pyrimidin-2-amine
Molecular FormulaC6H7ClN4
Molecular Weight170.60 g/mol
Structural Identifiers
SMILESC1CNC2=C1C(=NC(=N2)N)Cl
InChIInChI=1S/C6H7ClN4/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H2,(H3,8,9,10,11)
InChIKeyNSNDUVFXZPMJPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine as JAK Inhibitor Intermediate


4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 1251761-95-1) is a halogenated dihydropyrrolopyrimidine building block that serves as a crucial intermediate in the synthesis of Janus Kinase (JAK) inhibitors [1]. This bicyclic heterocycle, characterized by a partially saturated pyrrolo ring fused to a chlorinated pyrimidine core, is structurally and functionally distinct from fully aromatic or non-chlorinated analogs. While its primary value lies in synthetic applications rather than as a direct therapeutic agent, its defined chemical properties and specific role in generating pharmacologically relevant scaffolds, particularly for Tofacitinib-related research, underpin its utility in medicinal chemistry and pharmaceutical quality control .

Irreplaceability of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine


Substituting 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine with closely related analogs like its non-chlorinated counterpart or fully aromatic pyrrolopyrimidines introduces unacceptable variance in key performance parameters. The presence of the 4-chloro substituent significantly alters the compound's boiling point—a difference of over 130 °C compared to the dechlorinated analog—which has direct implications for purification and handling in synthetic workflows [1]. Furthermore, its specific CAS registry and defined purity profile (typically ≥98%) are critical for applications requiring traceable, high-quality starting material, such as the generation of impurity reference standards for Tofacitinib, where even minor structural deviations compromise analytical validity . The data below quantifies these critical points of differentiation.

Quantitative Differentiation of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine


Higher Boiling Point over Non-Chlorinated Analog

The 4-chloro substituent on the dihydropyrrolopyrimidine core dramatically increases the predicted boiling point, offering enhanced thermal stability and altered purification requirements compared to the non-chlorinated analog. 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine (Target) exhibits a predicted boiling point of 442.2 ± 55.0 °C, whereas the dechlorinated comparator 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 97482-19-4) shows a significantly lower predicted boiling point of 312.6 ± 25.0 °C [1].

Medicinal Chemistry Process Chemistry Thermal Stability

High Purity Specification for Reference Standards

Commercial supply of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine is routinely specified with a minimum purity of 98.0%, a level of consistency that is not uniformly guaranteed for all closely related, but less rigorously sourced, dihydropyrrolopyrimidine building blocks [1]. This defined and verifiable purity level is critical for its documented use as a starting material for synthesizing Tofacitinib Impurity 33 reference standards, where even minor contaminants can invalidate analytical method development and regulatory compliance .

Quality Control Analytical Chemistry Reference Standards

Defined Storage Conditions for Compound Integrity

Proper handling protocols are a key differentiator for sensitive halogenated heterocycles. Vendor documentation specifies that 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine should be stored under inert gas (nitrogen or argon) at 2–8 °C to prevent degradation . This explicit guidance contrasts with more stable, non-halogenated analogs like 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 97482-19-4), for which such stringent storage conditions are not typically mandated by vendors. The chlorine atom introduces a site for potential hydrolytic sensitivity, making adherence to these storage parameters essential for preserving the compound's purity and reactivity over time [1].

Stability Compound Management Storage

Validated Applications of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine


Synthesis of Tofacitinib Impurity 33 Reference Standard

Procurement for this application is justified by the compound's unique, traceable CAS number (1251761-95-1) and its defined role as the chemical precursor to Tofacitinib Impurity 33. This specific impurity is a key component of the impurity profile for the marketed JAK inhibitor Tofacitinib, and its use as a reference standard is essential for validating analytical methods and ensuring batch-to-batch drug consistency. Using any other structural analog, regardless of purity, would invalidate the analytical procedure due to the lack of structural identity. The stringent storage requirements (inert gas at 2–8 °C) [1] are particularly critical here to ensure the reference standard does not degrade, which would compromise the accuracy of quantitative impurity assays required by regulatory bodies .

Dihydropyrrolopyrimidine Kinase Inhibitor Exploration

This compound is a strategic starting material for diversifying the pyrrolo[2,3-d]pyrimidine scaffold. The presence of the 4-chloro group is a specific point for nucleophilic aromatic substitution (SNAr) reactions, allowing chemists to introduce a wide variety of amines or other nucleophiles to generate focused libraries of kinase inhibitors. The compound's high purity specification (≥98%) [1] and the knowledge of its significantly higher boiling point compared to non-chlorinated analogs provide process chemists with critical data for selecting this specific intermediate. The enhanced thermal stability, inferred from the boiling point differential, may offer a practical advantage in reaction screens conducted at elevated temperatures or during work-up procedures involving solvent evaporation, making it a more robust choice than its dechlorinated counterpart for certain synthetic routes.

Analytical Method Development for Tofacitinib and JAK Inhibitors

For analytical laboratories supporting drug development and manufacturing, this compound is indispensable for identifying, quantifying, and tracking process-related impurities. Its unique CAS identifier ensures unambiguous sourcing and documentation, which is a fundamental requirement for any Good Laboratory Practice (GLP) or Good Manufacturing Practice (GMP) environment. The documented purity and storage conditions [1] provide a baseline for preparing stable standard solutions. In this context, the compound's value is not in its biological activity but in its structural fidelity and analytical traceability; substituting it with a generic dihydropyrrolopyrimidine would create an untraceable and scientifically unsound analytical method, failing to meet the exacting standards for pharmaceutical quality assessment .

Quote Request

Request a Quote for 4-Chloro-6,7-dihydro-5h-pyrrolo[2,3-d]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.